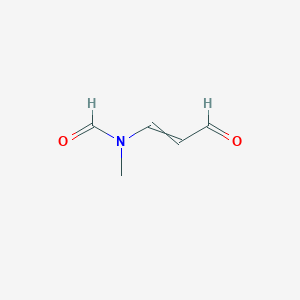
N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide is an organic compound with the molecular formula C5H7NO2 It is characterized by the presence of a formamide group attached to a 3-oxoprop-1-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide can be achieved through several methods. One common approach involves the reaction of N-methylformamide with acrolein under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The formamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the formamide group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide exerts its effects involves interactions with various molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s electrophilic nature allows it to participate in reactions with nucleophiles, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methylformamide: A simpler analog with a similar formamide group but lacking the 3-oxoprop-1-en-1-yl moiety.
N-(1-Methyl-3-oxopropyl)benzamide: Contains a benzamide group instead of a formamide group.
Methyl (2E)-3-[3-Benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidin-1-yl]acrylate: A more complex derivative with additional functional groups.
Uniqueness
N-Methyl-N-(3-oxoprop-1-en-1-yl)formamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Properties
CAS No. |
679800-28-3 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
N-methyl-N-(3-oxoprop-1-enyl)formamide |
InChI |
InChI=1S/C5H7NO2/c1-6(5-8)3-2-4-7/h2-5H,1H3 |
InChI Key |
KZWCUEHKUGHPAE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=CC=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


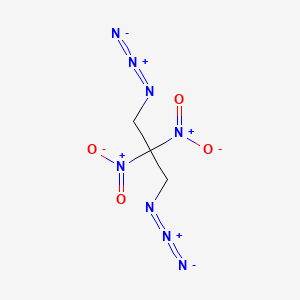
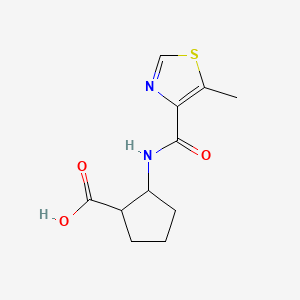
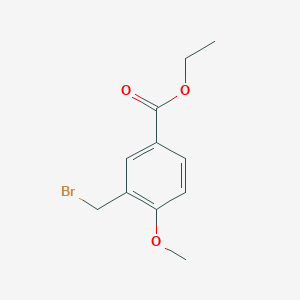
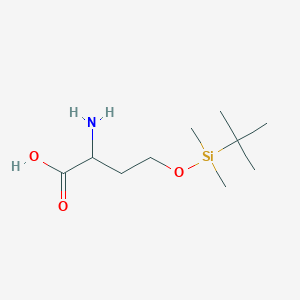

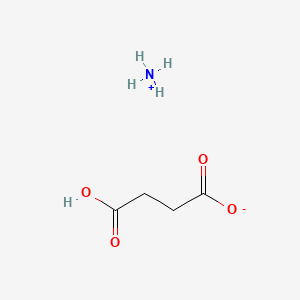
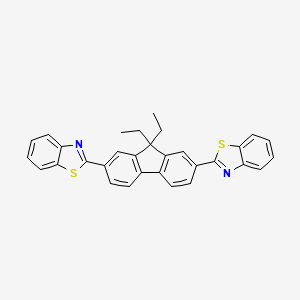
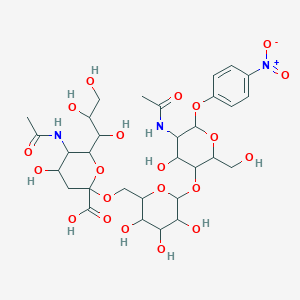

![Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride](/img/structure/B12514467.png)
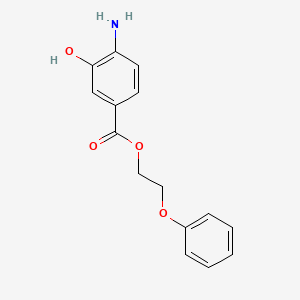
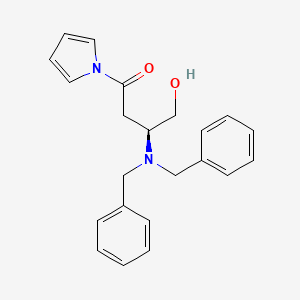

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid](/img/structure/B12514488.png)
